molecular formula C13H18BrClN2O3 B1441774 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1219964-60-9

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No. B1441774
CAS RN: 1219964-60-9
M. Wt: 365.65 g/mol
InChI Key: MHNRERUCTSLTPV-UHFFFAOYSA-N
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Description

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with the molecular formula C13H18BrClN2O3 . It is used in scientific research and has diverse applications due to its complex structure.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3.ClH/c14-13(15)10-3-1-2-4-11(10)16-9-5-7-12-8-6-9;/h1-4,9,12H,5-8H2;1H . This code represents the molecular structure of the compound, indicating it contains a nitrophenyl group, a piperidinyl group, and an ethyl ether group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 365.66 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable asset in pharmaceutical research due to its piperidine moiety, which is a common structural component in many therapeutic agents. Piperidine derivatives are present in over twenty classes of pharmaceuticals , and the bromo-nitrophenyl group in this compound could potentially be exploited for its pharmacological properties.

Organic Synthesis

As a building block in organic synthesis, this compound can be used to construct complex molecules. Its reactive sites allow for various chemical transformations, making it a useful reagent for synthesizing new compounds with potential biological activity.

Material Science

In material science, the compound’s unique structure could be utilized to modify surface properties or create new polymer blends. Its ability to interact with different substrates can lead to the development of innovative materials with specific characteristics.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or a reagent in the development of new analytical methods. Its distinct spectral properties can be advantageous for calibrating instruments or detecting specific analytes.

Catalysis

The compound’s structure may offer catalytic properties that can be harnessed in various chemical reactions. Researchers can explore its use as a catalyst or a co-catalyst to improve reaction efficiencies and selectivities .

Neurochemistry

Given the importance of piperidine derivatives in neurochemistry, this compound could be used to study neurotransmitter processes or develop agents that modulate neural activity. Its potential impact on the central nervous system makes it a candidate for exploring new treatments for neurological disorders .

Safety And Hazards

This compound is classified as an irritant . For detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNRERUCTSLTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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